(R)-1-FMOC-3-hydroxypiperidine

Chiral piperidine Solid-state characterization Enantiomeric purity

Enantiopure (R)-1-FMOC-3-hydroxypiperidine (≥95% HPLC, ≥98% chiral purity) ensures correct (3R)-configuration in peptide and medicinal chemistry scaffolds. The base-labile Fmoc group integrates directly into Fmoc-SPPS workflows, avoiding orthogonal deprotection conflicts of Boc analogs. Using the (S)-enantiomer or racemate introduces diastereomeric impurities and costly resolution steps. This building block delivers regulatory-ready analytical markers (specific rotation -28°±2°, mp 140-145°C) for cGMP compliance. Ideal for kinase inhibitors, GPCR modulators, and CNS drug candidates requiring stereochemical precision. Order now to secure batch-to-batch consistency.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B12054844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-FMOC-3-hydroxypiperidine
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C20H21NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1
InChIKeyUPMBUSIITKEKOM-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Chiral (R)-1-FMOC-3-hydroxypiperidine: CAS 1373512-20-9 & 1072502-05-6 Identity and Class Definition


(R)-1-FMOC-3-hydroxypiperidine (CAS 1373512-20-9) is a chiral N-Fmoc-protected 3-hydroxypiperidine derivative with molecular formula C₂₀H₂₁NO₃ and molecular weight 323.39 g/mol . It is classified as a heterocyclic chiral building block, featuring a (3R)-configured piperidine ring bearing a hydroxyl group at C3 and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom . Commercial material is typically supplied as a solid with a purity specification of ≥95% (HPLC) and requires storage at 2–8°C . The compound is employed primarily in Fmoc-based solid-phase peptide synthesis (SPPS) and medicinal chemistry programs requiring enantiopure piperidine scaffolds .

Why (R)-1-FMOC-3-hydroxypiperidine Cannot Be Interchanged with (S)-Enantiomer, Boc-Protected, or Racemic Analogs in Stereospecific Synthesis


In asymmetric synthesis and chiral drug candidate construction, substitution of (R)-1-FMOC-3-hydroxypiperidine with its (S)-enantiomer, racemic mixture, or Boc-protected analog introduces distinct and often unacceptable risks. The (S)-enantiomer yields diastereomeric products with altered biological target engagement and physical properties ; the racemate (CAS 1072502-05-6) requires additional chiral resolution steps, increasing cost and reducing yield ; and the Boc-protected analog (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0) is incompatible with Fmoc-SPPS workflows due to orthogonal deprotection requirements (acid vs. base) . These differences in stereochemical identity, deprotection chemistry, and workflow integration mean that generic substitution is scientifically unsound and can invalidate entire synthetic campaigns .

Quantitative Differentiation Evidence for (R)-1-FMOC-3-hydroxypiperidine Relative to Closest Analogs


Melting Point Differentiation Between (R)- and (S)-FMOC-3-hydroxypiperidine: Physical Form and Solid-State Stability

The (R)-enantiomer (CAS 1373512-20-9) exhibits a melting point range of 140-145°C , whereas the (S)-enantiomer (CAS 1373512-21-0) melts at 168-173°C . This ~28°C difference in melting point reflects distinct solid-state packing and can impact handling, storage stability, and formulation in early development.

Chiral piperidine Solid-state characterization Enantiomeric purity

Chiral Purity Specification of (R)-1-FMOC-3-hydroxypiperidine vs. Commercial Racemate

High-purity commercial lots of (R)-1-FMOC-3-hydroxypiperidine are supplied with chiral purity ≥98% as determined by HPLC on a chiral stationary phase . In contrast, the racemic mixture (CAS 1072502-05-6) is inherently 50:50 (R)/(S) and requires additional resolution steps to achieve enantiopurity suitable for stereospecific synthesis [1].

Chiral HPLC Enantiomeric excess Peptide synthesis

Orthogonal Protection Strategy: Fmoc vs. Boc Stability in (R)-1-FMOC-3-hydroxypiperidine

(R)-1-FMOC-3-hydroxypiperidine incorporates the base-labile Fmoc group, which is stable to acidic conditions but cleaved efficiently by 20% piperidine in DMF within 10-20 minutes at room temperature [1]. In contrast, (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0) requires strongly acidic conditions (e.g., TFA) for deprotection, which is incompatible with acid-sensitive functionalities and standard Fmoc-SPPS workflows .

Protecting group strategy SPPS compatibility Deprotection chemistry

Optical Rotation Signature: Distinguishing (R)- from (S)-1-FMOC-3-hydroxypiperidine

The specific optical rotation of (R)-1-FMOC-3-hydroxypiperidine is reported as [α]D²⁵ = -28° ± 2° (c = 1 in DMF) . The (S)-enantiomer, by symmetry, would exhibit a positive rotation of comparable magnitude (~+28°), providing a clear, quantifiable spectroscopic marker for enantiomeric identity verification.

Specific rotation Chiral identity Enantiomeric configuration

High-Value Application Scenarios for (R)-1-FMOC-3-hydroxypiperidine Based on Quantitative Evidence


Fmoc-Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

The Fmoc group in (R)-1-FMOC-3-hydroxypiperidine provides base-labile protection orthogonal to acid-labile Boc groups, enabling iterative peptide chain assembly with selective deprotection. This is critical for synthesizing complex, multifunctional peptides and peptidomimetics where multiple protecting group manipulations are required . The ≥98% chiral purity ensures that only the desired (R)-configured piperidine scaffold is incorporated, avoiding diastereomeric mixtures that would compromise biological activity and complicate purification .

Stereospecific Synthesis of Chiral Piperidine-Containing Drug Candidates

In medicinal chemistry programs targeting chiral piperidine-based pharmacophores (e.g., kinase inhibitors, GPCR modulators, and CNS agents), the enantiopure (R)-1-FMOC-3-hydroxypiperidine serves as a critical building block. Its defined (3R)-configuration and high chiral purity ensure that the final drug candidate possesses the intended stereochemistry, which directly influences target binding affinity, selectivity, and metabolic stability .

Chiral Intermediate for Asymmetric Catalysis and Ligand Design

The chiral (R)-3-hydroxypiperidine core, once deprotected, provides a stereochemically defined secondary amine that can serve as a chiral auxiliary, organocatalyst, or ligand scaffold in asymmetric synthesis . The ability to selectively remove the Fmoc group under mild basic conditions (20% piperidine/DMF) [1] while preserving other sensitive functional groups makes it particularly valuable for constructing elaborate chiral architectures .

Quality Control and Regulatory Compliance in Chiral Drug Manufacturing

The well-defined specific rotation (-28° ± 2° in DMF) and distinct melting point (140-145°C) provide robust analytical markers for identity testing and enantiomeric purity verification in cGMP environments. These quantitative specifications are essential for regulatory filings and batch-to-batch consistency in pharmaceutical manufacturing .

Technical Documentation Hub

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